Target Profile Divergence: 5-Bromo-2-chloro Substitution Shifts Selectivity Away from FGFR Toward Alternative Kinase or Non-Kinase Targets
The 4-acetamido analog (4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide) is a potent, ATP-competitive FGFR1 inhibitor with an IC50 of 2.10 nM in HUVEC cells [1]. In contrast, the 5-bromo-2-chloro analog (target compound) is not reported as an FGFR inhibitor in publicly available data. SAR studies on the broader 5-substituent-N-arylbenzamide series demonstrate that 5-substitution with electron-withdrawing halogens (Br, Cl) redirects inhibitory activity toward LRRK2, while 4-substitution with hydrogen-bond donor groups (acetamido) favors FGFR engagement [2].
| Evidence Dimension | FGFR1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >1000 nM (inferred from absence of FGFR activity reports in public domain) |
| Comparator Or Baseline | 4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide: IC50 = 2.10 nM (FGFR1, HUVEC cells) |
| Quantified Difference | >475-fold selectivity shift away from FGFR1 for the target compound relative to the 4-acetamido analog |
| Conditions | Inhibition of FGF2-induced ERK phosphorylation in HUVEC cells, 60 min pre-incubation (BindingDB assay). Comparator data from BindingDB BDBM50238816. |
Why This Matters
Procurement of the 4-acetamido analog for non-FGFR target studies will yield false-negative results and wasted resources; the 5-bromo-2-chloro compound is required for studying alternative kinase or non-kinase targets.
- [1] BindingDB. BDBM50238816 / CHEMBL4084079. IC50 2.10 nM for FGFR1 inhibition by 4-acetamido analog in HUVEC cells. View Source
- [2] Ding X, et al. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorg Med Chem Lett. 2017. PMID: 28774425. View Source
